3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide
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Overview
Description
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the quinoline moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the triazine ring or the amide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Triazine derivatives are often used as ligands in catalytic systems.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Drug Development: Compounds with triazine and quinoline moieties are explored for their potential as anticancer, antiviral, and antimicrobial agents.
Medicine
Industry
Materials Science: Used in the development of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action for compounds like 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide would depend on their specific application. In medicinal chemistry, they might interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring can act as a pharmacophore, while the quinoline moiety can intercalate with DNA or inhibit enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)acetamide
- 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)butanamide
Uniqueness
The uniqueness of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide lies in its specific structural features, such as the length of the propanamide chain and the positions of the functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-quinolin-5-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(21-16-9-3-8-15-13(16)6-4-11-20-15)10-12-24-19(26)14-5-1-2-7-17(14)22-23-24/h1-9,11H,10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHIZUWNSREBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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